molecular formula C40H44OP2 B12870204 (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine

(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine

Cat. No.: B12870204
M. Wt: 602.7 g/mol
InChI Key: LIGWFLOPQPBECX-UHFFFAOYSA-N
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Description

(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine is a complex organophosphorus compound. Such compounds are often used in various fields of chemistry due to their unique properties, including their ability to act as ligands in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the diphenylphosphino group and the dicyclohexylphosphine moiety. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various phosphine sources. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.

    Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes.

Scientific Research Applications

(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: Used in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar compounds include other organophosphorus ligands such as triphenylphosphine, tri-tert-butylphosphine, and bis(diphenylphosphino)ferrocene. Compared to these compounds, (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine offers unique steric and electronic properties due to its specific structure, which can lead to different reactivity and selectivity in catalytic processes.

List of Similar Compounds

  • Triphenylphosphine
  • Tri-tert-butylphosphine
  • Bis(diphenylphosphino)ferrocene
  • Dicyclohexylphosphine

Properties

Molecular Formula

C40H44OP2

Molecular Weight

602.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2-diphenylphosphanyl-4,6-dimethyl-1-benzofuran-3-yl)phenyl]phosphane

InChI

InChI=1S/C40H44OP2/c1-29-27-30(2)38-36(28-29)41-40(43(33-21-11-5-12-22-33)34-23-13-6-14-24-34)39(38)35-25-15-16-26-37(35)42(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h5-6,11-16,21-28,31-32H,3-4,7-10,17-20H2,1-2H3

InChI Key

LIGWFLOPQPBECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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